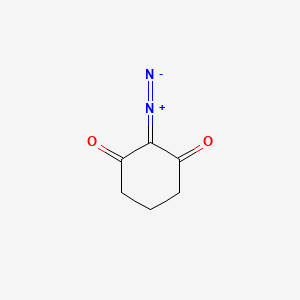

2-Diazocyclohexane-1,3-dione

Description

Properties

IUPAC Name |

2-diazocyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-8-6-4(9)2-1-3-5(6)10/h1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKJHLDHDQWHEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=[N+]=[N-])C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453724 | |

| Record name | 2-diazocyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1460-08-8 | |

| Record name | 2-diazocyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-diazo-1,3-cyclohexanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Diazocyclohexane 1,3 Dione

Diazo-Transfer Reactions for Compound Synthesis

Diazo-transfer reactions are a cornerstone in the synthesis of diazo compounds. The process, often referred to as the Regitz diazo group transfer, involves the reaction of a compound with an active methylene (B1212753) group, positioned between two electron-withdrawing groups, with a diazo-transfer agent. thieme-connect.de

Tosyl azide (B81097) (TsN₃) is the most commonly and efficiently used diazo-transfer reagent for the synthesis of 2-diazo-1,3-dicarbonyl compounds, including 2-diazocyclohexane-1,3-dione. thieme-connect.deorganic-chemistry.org Its cost-effectiveness and high efficiency make it a preferred choice for large-scale synthesis. organic-chemistry.org The reaction typically proceeds in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534), in a suitable solvent like acetonitrile (B52724). thieme-connect.desorbonne-universite.frscielo.br Despite its efficiency, the use of tosyl azide presents challenges, including its potential explosive nature and the formation of a p-toluenesulfonamide (B41071) byproduct, which can complicate purification. thieme-connect.de

A typical procedure involves stirring the precursor, cyclohexane-1,3-dione, with tosyl azide and a base in a solvent at room temperature for several hours. thieme-connect.desorbonne-universite.fr This method has been reported to produce this compound in high yields, for instance, 90% on a 40-gram scale. thieme-connect.de

To circumvent the issues associated with tosyl azide, several alternative diazo-transfer reagents have been developed. These include:

Methanesulfonyl azide (MsN₃) and p-acetamidobenzenesulfonyl azide (p-ABSA) : While considered alternatives, they are generally less efficient than tosyl azide for diazo transfer to active methylene compounds. organic-chemistry.org

Polystyrene-supported sulfonyl azides : These offer the advantage of easier separation of the sulfonamide byproduct. thieme-connect.deorganic-chemistry.org

Imidazole-1-sulfonyl azide hydrochloride (HCl-Im-SO₂N₃) and 2-azido-1,3-dimethylimidazolinium chloride (ADMC) : These newer reagents avoid the contamination from sulfonylamide byproducts. organic-chemistry.org However, they may be less efficient or require in situ preparation. organic-chemistry.org ADMC, in particular, has been noted as an effective diazo-transfer reagent that reacts under mild basic conditions to give high yields of 2-diazo-1,3-dicarbonyl compounds, with the benefit of having highly water-soluble byproducts, simplifying isolation.

'Sulfonyl-azide-free' (SAFE) protocol : A more recent development involves an aqueous-phase diazo transfer reaction that avoids the use of potentially explosive sulfonyl azides altogether, offering a safer synthetic route. rsc.org

The following table summarizes some of the alternative diazo-transfer reagents:

| Reagent | Advantages | Disadvantages |

| Methanesulfonyl azide (MsN₃) | Alternative to TsN₃ | Less efficient than TsN₃ organic-chemistry.org |

| p-Acetamidobenzenesulfonyl azide (p-ABSA) | Alternative to TsN₃ | Less efficient than TsN₃ organic-chemistry.org |

| Polystyrene-supported sulfonyl azides | Easier byproduct removal | May have lower efficiency |

| Imidazole-1-sulfonyl azide hydrochloride | Avoids sulfonylamide contamination | Less efficient or requires in situ preparation organic-chemistry.org |

| 2-azido-1,3-dimethylimidazolinium chloride (ADMC) | Avoids sulfonylamide contamination, water-soluble byproducts | May require specific conditions |

General Procedures and Optimization of Reaction Conditions

A general procedure for the synthesis of this compound involves the reaction of cyclohexane-1,3-dione with a diazo-transfer agent in the presence of a base. acs.org For instance, a common lab-scale synthesis uses tosyl azide and potassium carbonate in acetonitrile at room temperature. sorbonne-universite.fracs.org The reaction mixture is stirred for a specified period, typically around 13 hours. thieme-connect.desorbonne-universite.fr

Optimization of reaction conditions is crucial for maximizing yield and purity. In the context of subsequent reactions involving this compound, such as rhodium-catalyzed reactions, various parameters are optimized. For example, in a reaction with aryl isothiocyanates, Rh₂(OAc)₄ was found to be the most efficient catalyst. nih.govacs.org The choice of solvent can also significantly impact the reaction outcome, with acetone (B3395972) being identified as optimal in certain cases. nih.govacs.org Temperature and reaction time are also key variables; for instance, increasing the temperature to 60 °C was found to improve the yield in a specific rhodium-catalyzed reaction. nih.govacs.org The stoichiometry of the catalyst is another factor that requires careful tuning to achieve the best results. nih.govacs.org

The table below illustrates the optimization of conditions for a rhodium-catalyzed reaction involving a derivative of this compound.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| CuBr | Acetone | 60 | 12 | Trace |

| CuI | Acetone | 60 | 12 | 15 |

| Rh₂(OAc)₄ | Acetone | 60 | 9 | 92 |

| Rh₂(OAc)₄ | Dichloromethane (B109758) | 60 | 12 | 85 |

| Rh₂(OAc)₄ | Toluene | 60 | 12 | 78 |

Precursor Molecules and Starting Materials

The primary precursor for the synthesis of this compound is cyclohexane-1,3-dione . thieme-connect.desorbonne-universite.frnih.gov This dicarbonyl compound possesses the requisite active methylene group situated between two carbonyl groups, making it an ideal substrate for the diazo-transfer reaction. thieme-connect.de Other cyclic 1,3-diketones can also serve as precursors for related diazo compounds, such as 2-diazo-5,5-dimethylcyclohexane-1,3-dione (from dimedone) and 2-diazocyclopentane-1,3-dione. acs.orgnih.gov

Purification Methodologies for Synthetic Products

Effective purification is critical to obtain this compound of high purity, which is essential for its subsequent use in synthesis. organic-chemistry.org A significant challenge in syntheses using tosyl azide is the removal of the p-toluenesulfonamide byproduct. thieme-connect.deorganic-chemistry.org

Chromatographic techniques are the most common and effective methods for purification. organic-chemistry.org A multi-step chromatographic process is often employed:

The crude reaction mixture is first filtered through a pad of silica (B1680970) gel to remove some impurities. thieme-connect.desorbonne-universite.fr

Flash chromatography on silica gel is then performed. organic-chemistry.orgsorbonne-universite.frnih.gov A common eluent system is a mixture of ethyl acetate (B1210297) and petroleum ether or hexane. thieme-connect.desorbonne-universite.frnih.gov

For enhanced purity, a subsequent chromatographic step using basic alumina (B75360) may be employed. organic-chemistry.orgsorbonne-universite.fr This two-stage purification on both silica gel and basic alumina has been shown to be highly effective in removing the p-tosylamide contaminant, leading to a high-purity product. sorbonne-universite.fr

The purified this compound is typically obtained as a yellowish solid. sorbonne-universite.fr

Iii. Electronic Structure, Bonding, and Stereochemical Considerations

Theoretical and Computational Investigations of Electronic Structure

While specific, in-depth computational studies exclusively focused on 2-diazocyclohexane-1,3-dione are not extensively documented in publicly available literature, its electronic structure can be understood by analogy to related dicarbonyl and diazo compounds. Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for probing the electron distribution and molecular orbitals of such molecules.

For the parent cyclohexane-1,3-dione, DFT studies have been employed to investigate its tautomeric and conformational preferences. researchgate.netsemanticscholar.org These studies provide a foundation for understanding the core ring structure of this compound. The introduction of the diazo group at the 2-position significantly alters the electronic landscape. The diazo group is a strong electron-withdrawing group, and its electronic structure is best described as a resonance hybrid of two main forms. This resonance has profound implications for the electron density throughout the molecule.

Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.12 g/mol |

| IUPAC Name | This compound |

| SMILES | C1CC(=O)C(=[N+]=[N-])C(=O)C1 |

Data sourced from PubChem CID 11062449 nih.gov

Bonding Characteristics and Delocalization Phenomena

The bonding in this compound is characterized by a significant degree of electron delocalization. The diazo group, with its linear arrangement of nitrogen atoms, participates in resonance with the adjacent carbonyl groups. This delocalization can be represented by the following resonance structures:

Structure A: A neutral representation with a double bond between the carbon and the inner nitrogen and a formal positive and negative charge on the nitrogen atoms.

Structure B: A zwitterionic form where a negative charge resides on one of the carbonyl oxygens and a positive charge on the terminal nitrogen, with a double bond between the C2 carbon and the adjacent carbonyl carbon.

Structure C: Another zwitterionic form involving the second carbonyl group.

This delocalization stabilizes the molecule and influences the bond lengths and bond orders. The C-N and N-N bonds in the diazo group, as well as the C-C and C-O bonds in the dicarbonyl portion of the molecule, will have characteristics intermediate between single and double bonds. The electronic structure of diazo compounds is characterized by π electron density delocalized over the α-carbon and two nitrogen atoms. wikipedia.org

Tautomerism and Conformational Analysis

Tautomerism: The parent compound, cyclohexane-1,3-dione, exists predominantly in its enol tautomeric form in solution. wikipedia.org However, the introduction of the diazo group at the C2 position, which lacks a proton, prevents the typical keto-enol tautomerism seen in its parent. The primary tautomeric considerations for this compound would involve the potential for other forms, though the diketo-diazo form is expected to be the most stable. Theoretical studies on related 2-acylcyclohexane-1,3-diones have explored the equilibrium between different enol forms. researchgate.net

Conformational Analysis: The cyclohexane (B81311) ring in this compound is not planar and can adopt several conformations. The most stable conformation for the cyclohexane-1,3-dione ring is typically a chair or a twisted boat conformation. A computational study on the inversion process of 1,3-cyclohexanedione (B196179) indicated a conformational inversion energy of 1.87 kcal/mol. scielo.org.mxresearchgate.net The presence of the sp2-hybridized C2 carbon and the planar diazo group will influence the ring's preferred geometry. The planarity of the C1-C2(N2)-C3 fragment will likely distort the classic chair conformation. The molecule may adopt a half-chair or sofa conformation to minimize steric strain while maximizing electronic stabilization.

Frontier Molecular Orbital Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the HOMO is expected to have significant contributions from the diazo group and the lone pairs of the oxygen atoms. The LUMO is likely to be a π* orbital with significant contributions from the carbonyl groups and the diazo group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap generally implies higher reactivity. researchgate.net

The diazo group makes the molecule susceptible to a variety of reactions. For instance, in 1,3-dipolar cycloadditions, the diazo compound can act as a 1,3-dipole, reacting with various dipolarophiles. wikipedia.org The regioselectivity and stereoselectivity of these reactions are governed by the FMO interactions. The lobes of the HOMO and LUMO will determine the preferred orientation of the interacting molecules.

Stereochemical Aspects in Reactions of this compound

The stereochemistry of reactions involving this compound is of significant interest. The prochiral nature of the molecule and the potential for creating new stereocenters make it a valuable substrate in stereoselective synthesis.

Reactions of diazo compounds often proceed through the formation of carbene intermediates upon thermal or photochemical extrusion of nitrogen gas. wikipedia.org The resulting carbene can then undergo various reactions, such as cyclopropanation or C-H insertion. The stereochemical outcome of these reactions is highly dependent on the reaction conditions and the nature of the substrate. For example, in cyclopropanation reactions with alkenes, the stereochemistry of the alkene can be retained or lost depending on whether the reaction proceeds through a singlet or triplet carbene.

Furthermore, in cycloaddition reactions where the diazo compound acts as a 1,3-dipole, the approach of the dipolarophile to the cyclohexane ring will be influenced by steric hindrance from the ring's conformation. This can lead to the preferential formation of one stereoisomer over another. The stereochemical outcomes can often be rationalized by considering the steric and stereoelectronic interactions in the transition state. nih.gov

Iv. Reactivity Profiles and Mechanistic Pathways

General Reactivity of 2-Diazocyclohexane-1,3-dione as a Carbene Precursor

This compound is a versatile reagent in organic synthesis, primarily serving as a precursor to a cyclic α-dicarbonyl carbene. This reactive intermediate, a six-membered cyclic carbene, is generated through the extrusion of nitrogen gas (N₂), a process that can be initiated either thermally or photochemically. The presence of the two adjacent carbonyl groups significantly influences the stability and reactivity of the resulting carbene.

The general reactivity of this compound is dominated by the chemistry of the carbene it forms. This carbene can undergo a variety of transformations, including intramolecular reactions such as Wolff rearrangements, and intermolecular reactions like C-H insertion and cycloaddition. The specific reaction pathway is often dictated by the reaction conditions, including the presence of metal catalysts. In the absence of a trapping agent, the carbene derived from this compound can undergo a Wolff rearrangement to form a highly reactive ketene (B1206846) intermediate.

The dicarbonyl structure of this compound also imparts unique characteristics to its corresponding carbene. The electron-withdrawing nature of the carbonyl groups can influence the electrophilicity of the carbene, making it a valuable reagent for various synthetic transformations.

Nitrogen Extrusion Pathways

The loss of dinitrogen from this compound is a critical step that leads to the formation of the highly reactive carbene intermediate. This process can be achieved through two primary methods: thermal decomposition and photochemical decomposition.

When heated, this compound undergoes thermal decomposition to extrude nitrogen gas and generate the corresponding carbene. This process typically requires elevated temperatures. The resulting carbene is a short-lived, high-energy species that readily reacts with available substrates or undergoes rearrangement.

A significant pathway for the thermally generated carbene is the Wolff rearrangement. In this rearrangement, the carbene undergoes a 1,2-migration to form a five-membered ring ketene. This ketene is a powerful electrophile and can be trapped by various nucleophiles, such as water or alcohols, to form carboxylic acid derivatives. The thermal decomposition can also lead to intermolecular reactions if a suitable trapping agent is present in the reaction mixture.

Photochemical decomposition offers an alternative method for generating the carbene from this compound. This is achieved by irradiating the diazo compound with light of a suitable wavelength, which excites the molecule and facilitates the extrusion of nitrogen. Photochemical methods often allow for milder reaction conditions compared to thermal decomposition.

The photochemically generated carbene exhibits similar reactivity to the thermally generated species, including the propensity for Wolff rearrangement. However, photochemical conditions can sometimes offer better control over the reaction pathways and may be more suitable for sensitive substrates. The choice between thermal and photochemical decomposition often depends on the specific synthetic target and the compatibility of the reactants with the required conditions.

Metal-Carbenoid Chemistry and Reactivity

The reactivity of this compound can be significantly modulated through the use of transition metal catalysts. These metals, such as rhodium(II) and copper(II), react with the diazo compound to form metal-carbenoid intermediates. These carbenoids are more stable and selective than the free carbene, allowing for a broader range of controlled synthetic transformations.

The use of chiral metal catalysts can also enable enantioselective reactions, providing a powerful tool for the synthesis of complex chiral molecules. The nature of the metal and its ligands plays a crucial role in determining the outcome of the reaction, influencing both the chemo- and stereoselectivity.

Metal-carbenoids derived from this compound are highly effective in cycloaddition reactions. These reactions involve the formation of new ring systems and are a cornerstone of modern organic synthesis. One of the most prominent examples is the 1,3-dipolar cycloaddition.

In the context of this compound, the metal-carbenoid can react with a 1,3-dipole to form a five-membered heterocyclic ring. The reaction proceeds through a concerted or stepwise mechanism, depending on the specific reactants and conditions. This methodology provides access to a diverse array of heterocyclic structures.

Intermolecular cycloadditions involving the carbenoid from this compound are particularly valuable for building molecular complexity. In these reactions, the carbenoid reacts with an external dipolarophile, such as an alkene or alkyne, to form a cycloadduct.

For instance, the rhodium(II)-catalyzed reaction of this compound with various dipolarophiles can lead to the formation of functionalized cyclic compounds. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of these intermolecular cycloadditions.

| Catalyst | Dipolarophile | Product Type | Reference |

| Rh₂(OAc)₄ | Alkenes | Cyclopropanes | |

| Rh₂(OAc)₄ | Alkynes | Cyclopropenes | |

| Cu(acac)₂ | Nitriles | Oxazoles |

This table summarizes some of the intermolecular cycloaddition reactions of this compound, highlighting the versatility of this reagent in synthesizing various cyclic systems.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

Intramolecular Cycloadditions

While intermolecular cycloadditions of this compound are more commonly reported, the corresponding carbene can participate in intramolecular cycloaddition reactions. These reactions typically involve the formation of a transient metal-carbene species that then reacts with a tethered unsaturation within the same molecule.

One notable example is the formal [3+2] cycloaddition. In the presence of a rhodium(II) catalyst, this compound can react with tethered terminal alkynes to produce fused trisubstituted furans. nih.gov The use of unsymmetrical diazodiones in these reactions can, however, lead to the formation of a mixture of regioisomeric furan (B31954) products. nih.gov The reaction proceeds through the generation of a rhodium-carbenoid which then undergoes a formal 1,3-dipolar cycloaddition with the alkyne.

Research has also explored the enantioselectivity of these cycloadditions. For instance, the asymmetric cycloaddition of this compound with furan and dihydrofuran has been investigated using a variety of chiral, non-racemic rhodium(II) catalysts. researchgate.net However, significant enantioselectivity was not observed in these cases. researchgate.netarkat-usa.org This lack of enantioselectivity is proposed to be due to the high reactivity of the intermediate metallocarbene, leading to an early transition state and consequently low selectivity. researchgate.net

Carbene Insertion Reactions (e.g., C-H Insertion)

The carbene generated from this compound undergoes insertion into various X-H bonds, most notably C-H and N-H bonds. These reactions are typically catalyzed by transition metals, with rhodium(II) complexes being particularly effective.

Rhodium(II)-catalyzed reactions of this compound with arylalkylamines and diarylamines have been shown to result in N-H insertion products. nih.govresearchgate.net These reactions can, in some cases, be accompanied by small amounts of aromatic C-H insertion products, with the yield of C-H insertion increasing with ortho-substitution on the aryl ring. nih.gov While the reaction works well for arylalkylamines and diarylamines, it can lead to complex reaction mixtures with dialkylamines. nih.govacs.org Mechanochemical conditions have also been explored for Rh(II)-catalyzed N-H insertions, sometimes offering superior yields and shorter reaction times compared to solution-based methods. acs.org

In the context of C-H activation, rhodium(III) catalysts have been employed to achieve annulation of 2-arylbenzimidazoles with 2-diazocyclohexane-1,3-diones. nih.govacs.org This process involves a C-H activation/carbene insertion/intramolecular cyclization cascade, where the diazo compound acts as a C2 synthon to form benzimidazole-fused quinolines. nih.govacs.org The proposed mechanism involves the formation of a rhodacycle intermediate, followed by coordination with the diazo compound, migratory insertion, and subsequent protodemetalation and cyclization. nih.govacs.org There are also reports of inner-sphere C(sp3)-H bond carbene insertion reactions, which are generally less common than their C(sp2)-H counterparts. snnu.edu.cn

Here is a table summarizing selected C-H insertion reactions:

| Substrate | Diazo Compound | Catalyst | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Arylbenzimidazole | This compound | [RhCpCl2]2/AgOTf | Benzimidazole-fused quinoline (B57606) | up to 92% | nih.govacs.org |

| 2-Aryl imidazole | This compound | [RhCpCl2]2/AgOTf | Imidazole-fused quinoline | 87% | nih.govacs.org |

| Pyridine with gem-dimethyl groups | Iodonium ylide of 1,3-cyclohexanedione (B196179) | Rh(III) | C-C coupled product with all-carbon quaternary center | 88% | snnu.edu.cn |

Cyclopropanation Reactions

The generation of a carbene from this compound allows for its participation in cyclopropanation reactions with various olefins. These reactions are typically catalyzed by transition metals such as rhodium(II) and copper(I).

Studies have shown that the rhodium(II)-catalyzed reactions of this compound with styrenes can lead to the formation of cyclopropanes. scispace.com However, in some cases, particularly with electron-rich or polarizable olefins, formal 1,3-cycloaddition to form dihydrofurans can be a competing or even the exclusive pathway. researchgate.netarkat-usa.org For instance, the reaction with simple terminal olefins in the presence of Rh₂(OAc)₄ affords cyclopropanes in moderate yields, while no 1,3-cycloaddition products are observed. arkat-usa.org

The enantioselectivity of these cyclopropanation reactions has been a subject of investigation, with some conflicting reports. While some earlier literature suggested high enantioselectivity in the copper(I)-catalyzed cyclopropanation of styrene, later studies have been unable to reproduce these results, finding instead that the reaction proceeds with no significant enantioselectivity. arkat-usa.org The lack of significant enantioselectivity has also been noted in rhodium(II)-catalyzed cyclopropanations with various chiral ligands. arkat-usa.org

Below is a table summarizing selected cyclopropanation reactions:

| Olefin | Diazo Compound | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Styrene | 2-Diazodimedone | [Rh2(OAc)4] | Cyclopropane | Moderate | arkat-usa.org |

| 1-Hexene | 2-Diazodimedone | [Rh2(OAc)4] | Cyclopropane | Moderate | arkat-usa.org |

| t-Butylethylene | 2-Diazodimedone | [Rh2(OAc)4] | Cyclopropane | Moderate | arkat-usa.org |

Ylide Formation and Rearrangements

The electrophilic carbene generated from this compound readily reacts with heteroatoms bearing lone pairs, such as sulfur and nitrogen, to form ylides. researchgate.net These ylides are reactive intermediates that can undergo various subsequent transformations, including sigmatropic rearrangements and cyclizations. researchgate.netnih.gov

A notable example is the reaction with thiocarbonyl compounds. In the presence of a rhodium(II) catalyst, 2-diazocyclohexane-1,3-diones react with aryl isothiocyanates to form 2-arylimino-1,3-oxathiole derivatives in good to excellent yields. acs.orguzh.ch The proposed mechanism involves the formation of a rhodium-carbene, which is then attacked by the sulfur atom of the isothiocyanate to generate a thiocarbonyl ylide. acs.orguzh.ch This ylide intermediate subsequently undergoes a 1,5-dipolar electrocyclization to afford the final product. acs.orguzh.ch

The reaction of the carbene derived from this compound with other thioketones also proceeds via thiocarbonyl ylide intermediates. uzh.ch These ylides can undergo either 1,3- or 1,5-dipolar electrocyclizations depending on the specific substrates and reaction conditions. uzh.ch The formation of ylides and their subsequent rearrangements, such as nih.govacs.org-sigmatropic shifts, are powerful methods for the synthesis of functionalized heterocyclic compounds. researchgate.net

Rearrangement Reactions

One of the most significant rearrangement reactions of this compound is the Wolff rearrangement. wikipedia.org This reaction involves the conversion of the α-diazoketone into a ketene intermediate upon thermolysis, photolysis, or transition metal catalysis, with the concomitant loss of dinitrogen. wikipedia.orgresearchgate.net The resulting highly reactive ketene can then be trapped by various nucleophiles.

For instance, flash photolysis of this compound in an aqueous solution generates a 2-ketocyclopentylideneketene. researchgate.net This ketene is exceptionally reactive and rapidly hydrates to form the enol of 2-oxocyclopentanecarboxylic acid, which then tautomerizes to the more stable keto form. researchgate.net The Wolff rearrangement can also be induced thermally. In a continuous flow system, heating this compound allows for the controlled generation of the acylketene intermediate, which can then be trapped with alcohols like n-butanol to yield β-keto esters. acs.org This rearrangement results in a ring contraction, transforming the six-membered ring of the starting material into a five-membered ring in the product. researchgate.netacs.org

The Wolff rearrangement can sometimes compete with other reaction pathways of the diazo compound, such as carbene insertion or cycloaddition. researchgate.net However, under specific conditions, it can be the dominant pathway, providing a valuable synthetic route to cyclopentane (B165970) derivatives. researchgate.netacs.org

Reactions Involving the Diketone Moiety

Nucleophilic Additions and Condensations

The diketone moiety of this compound possesses electrophilic carbonyl carbons that can undergo nucleophilic attack. This reactivity can be exploited in various synthetic transformations.

For example, in a rhodium(III)-catalyzed annulation reaction with 2-arylbenzimidazoles, after the initial C-H activation and carbene insertion, the final step involves an intramolecular nucleophilic attack of the benzimidazole (B57391) N-H onto one of the carbonyl groups of the diketone moiety, followed by dehydration to form the final quinoline product. nih.govacs.org

Furthermore, this compound can participate in domino reactions that involve initial nucleophilic addition or condensation at the diketone part. One such example is the Knoevenagel condensation. Although not extensively detailed for the diazo compound itself, related 1,3-dicarbonyl compounds are well-known to undergo Knoevenagel condensation. researchgate.net

Electrophilic Substitutions

The reactivity of this compound is predominantly centered around the diazo functional group, which can act as a nucleophile or decompose to form a carbene. Direct electrophilic substitution on the cyclohexanedione ring is not a commonly reported or characteristic reaction for this compound. The electron-withdrawing nature of the dicarbonyl and diazo groups deactivates the ring towards classical electrophilic attack. Instead, electrophilic interactions typically occur at the carbon atom of the diazo group.

While direct electrophilic substitution on the carbocyclic ring is not a primary mode of reactivity, the diazo carbon itself can undergo substitution reactions. For instance, the synthesis of α-halodiazo compounds can be achieved through the halogenation of diazo compounds, often proceeding through mercury or silver intermediates. scielo.br However, this represents a substitution at the diazo carbon, leading to a new functionalized diazo compound, rather than an electrophilic substitution on the cyclohexane (B81311) ring.

Research on the reactivity of this compound has extensively focused on other pathways, such as:

Cycloaddition Reactions: As a 1,3-dipole, the diazo group readily participates in [3+2] cycloadditions with various dipolarophiles. uzh.ch

Carbene-Mediated Reactions: Upon thermal, photochemical, or metal-catalyzed decomposition, this compound loses nitrogen gas to form a highly reactive dioxocarbene intermediate. uzh.chscbt.com This carbene can then undergo a variety of transformations, including intramolecular rearrangements like the Wolff rearrangement, or intermolecular reactions such as C-H insertion and cyclopropanation. uzh.chscbt.com For example, benzophenone-sensitized photolysis in the presence of aromatic solvents leads to the formation of 2-arylcyclohexane-1,3-diones, which proceeds via an electrophilic attack of the generated triplet dioxocarbene on the aromatic ring. scbt.com

Diazo Transfer Reactions: The diazo group itself is typically introduced onto the 1,3-dicarbonyl scaffold via a diazo transfer reaction using a sulfonyl azide (B81097), such as tosyl azide or mesyl azide. scielo.brscielo.br

Given the pronounced reactivity at the diazo position, electrophilic substitution on the sigma-framework of the cyclohexanedione ring is an unfavorable pathway. The scientific literature predominantly documents reactions where the diazo group is the key player, highlighting its role as a versatile functional group for the construction of more complex molecular architectures.

V. Catalytic Methodologies for Transformations of 2 Diazocyclohexane 1,3 Dione

Transition Metal Catalysis

Transition metal catalysts are pivotal in activating 2-diazocyclohexane-1,3-dione, primarily through the formation of metal-carbene intermediates. This activation facilitates a wide array of chemical transformations.

Rhodium(II) catalysts, particularly rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), are extensively used to mediate reactions of this compound. nih.govacs.org These reactions often proceed via the formation of a rhodium-carbene intermediate, which can then engage in various subsequent transformations. nih.gov

One significant application is in cycloaddition reactions. For instance, the formal [3+2] cycloaddition of this compound with terminal alkynes, catalyzed by a rhodium(II) complex, yields fused trisubstituted furans. nih.gov Similarly, reactions with enol ethers produce dihydrofurans. researchgate.net The reaction with nitriles, serving as both reactant and solvent, leads to the formation of tetrahydrobenzoxazoles in moderate yields. clockss.org When vinylic nitriles like acrylonitrile (B1666552) are used, a mixture of tetrahydrobenzoxazoles and tetrahydrobenzofurans can be obtained. clockss.org

Rhodium catalysts also facilitate C-H activation and annulation reactions. In a notable example, a Rh(III)-catalyzed [4+2] annulation of 2-arylbenzimidazoles with 2-diazocyclohexane-1,3-diones results in the synthesis of benzimidazole-fused quinolines. nih.gov In this process, the diazodione acts as a C2 synthon. nih.gov The proposed mechanism involves the formation of a rhodacycle intermediate, which then reacts with the diazo compound to form a rhodium-carbenoid. nih.gov Migratory insertion and subsequent steps lead to the final product. nih.gov

Furthermore, rhodium(II) acetate catalyzes the reaction of this compound with aryl isothiocyanates to produce 2-arylimino-6,7-dihydrobenzo[d] nih.govresearchgate.netoxathiol-4(5H)-ones in good to excellent yields (78–93%). nih.govacs.orguzh.ch The reaction is believed to proceed through the formation of a thiocarbonyl ylide intermediate, which then undergoes a 1,5-dipolar electrocyclization. nih.govacs.orguzh.ch

While rhodium catalysts are effective for many transformations, they have shown limitations in certain N-H insertion reactions. For example, the reaction of this compound with some amines in the presence of Rh₂(OAc)₄ can lead to complex reaction mixtures, particularly with dialkylamines. acs.org

Table 1: Examples of Rhodium-Catalyzed Reactions of this compound

| Reactant(s) | Catalyst | Product(s) | Yield | Reference |

|---|---|---|---|---|

| 2-Arylbenzimidazoles | [RhCp*Cl₂]₂ | Benzimidazole-fused quinolines | High | nih.gov |

| Aryl isothiocyanates | Rh₂(OAc)₄ | 2-Arylimino-1,3-oxathioles | 78-93% | nih.govacs.org |

| Nitriles | Rh₂(OAc)₄ | Tetrahydrobenzoxazoles | Moderate | clockss.org |

| Acrylonitrile | Rh₂(OAc)₄ | Tetrahydrobenzoxazoles and Tetrahydrobenzofurans | 53% (mixture) | clockss.org |

| Terminal alkynes | Rh(II) catalyst | Fused trisubstituted furans | Not specified | nih.gov |

| Enol ethers | Rh(II) catalyst | Dihydrofurans | Not specified | researchgate.net |

Copper catalysts have also been employed in the transformations of this compound, although they are sometimes found to be less effective than rhodium catalysts for certain reactions. For instance, in an attempt to achieve N-H insertion into morpholine (B109124), copper(II) triflate (Cu(OTf)₂) and [Cu(CH₃CN)₄][BF₄] provided the desired product in low yields (15% and 11% NMR yields, respectively). acs.org In the context of synthesizing benzimidazole-fused quinolines, a copper-catalyzed approach involving the coupling of 2-(2-bromophenyl)-1H-benzo[d]imidazoles with cyclohexane-1,3-diones has been reported as an alternative to rhodium catalysis. nih.gov

Besides rhodium and copper, other transition metals have been explored for catalyzing reactions involving this compound. Iridium catalysts have shown promise for N-H insertion reactions where rhodium catalysts failed. acs.org For example, the reaction of a diazomalonate with morpholine did not yield the N-H insertion product with a classical rhodium catalyst, but iridium catalysts were successful. acs.org

Palladium catalysts, such as Pd(OAc)₂ and Pd(acac)₂, were also tested for N-H insertion reactions but proved to be ineffective under the studied conditions. acs.org

The design of ligands for metal catalysts plays a crucial role in controlling the reactivity and selectivity of these transformations. The development of chiral-at-metal catalysts, where the chirality originates from the metal center itself, represents a novel approach in asymmetric catalysis. nih.gov These catalysts, often based on iridium(III) and rhodium(III) complexes with achiral ligands, can offer effective asymmetric induction by direct coordination of the substrate to the stereogenic metal center. nih.gov

Chiral Catalysis and Asymmetric Transformations

The development of asymmetric catalytic transformations of this compound is an area of significant interest, aiming to produce enantioenriched products.

Achieving high enantioselectivity in reactions involving this compound has proven to be a considerable challenge. researchgate.net Investigations into the asymmetric 1,3-cycloaddition of this compound and its derivatives with furan (B31954) and dihydrofuran using a variety of chiral, non-racemic rhodium(II) catalysts have shown no significant enantioselectivity. researchgate.net This lack of stereocontrol has been attributed to the high reactivity of the intermediate metal-carbene. researchgate.net According to the Hammond postulate, for highly reactive intermediates, the transition state occurs early along the reaction coordinate, resembling the starting materials more than the products. researchgate.net An early transition state is typically associated with low selectivity. researchgate.net In contrast, reactions involving more stabilized metal-carbenes often proceed through a later transition state, leading to higher selectivity. researchgate.net

The difficulty in achieving enantioselectivity is a recurring theme in the field of asymmetric catalysis. nih.gov Often, catalyst discovery and optimization focus on a single model substrate, which may not translate to broader substrate generality or high enantioselectivity across different reactions. nih.gov

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. univpancasila.ac.idprinceton.edu While the provided search results primarily focus on transition metal catalysis for this compound, the principles of organocatalysis offer potential avenues for its transformations. For instance, organocatalytic approaches have been successfully applied to N-H insertion reactions of other diazo compounds, such as the use of a urea (B33335) catalyst with α-nitro-α-diazoesters. acs.org This suggests that similar strategies could potentially be developed for this compound, offering a metal-free alternative for its functionalization.

Green Chemistry Principles in Catalytic Systems

The application of green chemistry principles to catalytic systems involving this compound aims to develop more sustainable and environmentally benign synthetic methods. semanticscholar.org These principles focus on areas such as the use of greener solvents, maximizing atom economy, and employing recyclable catalysts to minimize waste and environmental impact. semanticscholar.orgacs.org

Research in this area has explored various strategies to make the transformations of this compound more eco-friendly. This includes the selection of reaction media with lower environmental hazards and the design of catalytic processes that are efficient in terms of both yield and the utilization of raw materials. acs.orgnih.gov

Atom Economy

A key principle of green chemistry is atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. In many reactions involving this compound, a significant advantage is that the main byproduct is nitrogen gas (N₂), which is non-toxic and easily removed from the reaction mixture. acs.org

For instance, in the Rh₂(OAc)₄-catalyzed reaction of this compound with aryl isothiocyanates, the primary byproduct is N₂. acs.org This contributes to a high atom economy as the majority of the atoms from the reactants are incorporated into the desired 2-arylimino-6,7-dihydrobenzo[d] acs.orgresearchgate.netoxathiol-4(5H)-one products. acs.org Similarly, rhodium(III)-catalyzed C-H functionalization reactions using this compound also release N₂ as the main byproduct, highlighting the inherent atom-economical nature of these transformations. snnu.edu.cn

Selection of Solvents

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. acs.org Research on catalytic transformations of this compound has investigated the use of various solvents to identify more environmentally friendly options.

In a study on the Rh₂(OAc)₄-catalyzed reaction with aryl isothiocyanates, several solvents were screened to optimize the reaction yield and conditions. The results, summarized in the table below, indicate that acetone (B3395972) provided the best yield under the tested conditions. acs.org While traditional solvents like dichloromethane (B109758) (CH₂Cl₂) and dichloroethane (DCE) were evaluated, the selection of acetone, a less hazardous solvent, aligns with green chemistry principles. acs.orgacs.org

Solvent Effects on the Rh₂(OAc)₄-Catalyzed Reaction of this compound

| Solvent | Yield (%) |

|---|---|

| CH₂Cl₂ | 35 |

| DCE | 42 |

| Acetone | 55 |

| THF | 48 |

| Toluene | 25 |

Data sourced from a study on the synthesis of 2-arylimino-6,7-dihydrobenzo[d] acs.orgresearchgate.netoxathiol-4(5H)-ones. acs.org

Further optimization of reaction conditions, including temperature and catalyst loading, in acetone led to even higher yields, demonstrating that greener solvents can be effective for these transformations. acs.org The use of magnetized water as a green solvent has also been explored for related 1,3-dicarbonyl compounds, suggesting potential future directions for reactions with this compound. scielo.org.mx

Catalyst Efficiency and Recyclability

The efficiency and recyclability of the catalyst are central to sustainable catalytic processes. Lowering the catalyst loading reduces costs and minimizes the amount of potentially toxic metal waste. The ability to recover and reuse the catalyst is a cornerstone of green chemistry.

In the context of this compound transformations, studies have focused on optimizing catalyst concentrations. For example, in the rhodium-catalyzed synthesis of 2-arylimino-1,3-oxathiole derivatives, the catalyst loading was varied to find the most efficient concentration, with 1 mol % of Rh₂(OAc)₄ proving optimal. acs.org

The development of heterogeneous or easily separable homogeneous catalysts is an active area of research to improve recyclability. While specific studies on the recyclability of catalysts in reactions of this compound are not extensively detailed in the provided search results, the broader field of catalysis is moving towards systems that allow for easy catalyst recovery and reuse, which is a key goal for making these chemical processes more sustainable. semanticscholar.org

Vi. Synthetic Applications in Target Oriented and Diversity Oriented Synthesis

Construction of Heterocyclic Architectures

The generation of rhodium-carbenoids from 2-diazocyclohexane-1,3-dione is a cornerstone of its application in heterocyclic synthesis. These reactive intermediates readily participate in cycloaddition and annulation reactions with a range of substrates, leading to the formation of diverse five-membered and fused heterocyclic systems.

Furan (B31954) and Dihydrofuran Synthesis

The synthesis of dihydrofurans can be achieved through the formal [3+2] cycloaddition of 2-diazocyclohexane-1,3-diones with enol ethers, catalyzed by rhodium(II) complexes. This reaction proceeds via a rhodium-carbene intermediate which undergoes a 1,3-dipolar cycloaddition with the enol ether. For instance, the reaction of this compound with furan or dihydrofuran has been investigated using various chiral rhodium(II) catalysts. Similarly, reactions with acyclic enol ethers, such as 1-ethoxyprop-1-ene, yield the corresponding dihydrofuran adducts. The stereochemical outcome of these reactions suggests a concerted mechanism for the cycloaddition step.

Oxazole (B20620) and Tetrahydrobenzoxazole Synthesis

Fused oxazole systems, specifically tetrahydrobenzoxazole derivatives, can be synthesized from this compound. A convenient and efficient method involves the Rh₂(OAc)₄-catalyzed reaction of cyclic 2-diazo-1,3-diketones with various nitriles. This transformation provides access to 2-substituted-6,7-dihydrobenzo[d]oxazol-4(5H)-ones in good to high yields. The reaction utilizes readily available starting materials and stable cyclic diazo compounds, proceeding under mild conditions.

Table 1: Synthesis of Tetrahydrobenzoxazole Derivatives

| Diazo Compound | Nitrile | Catalyst | Product | Yield (%) |

| This compound | Acetonitrile (B52724) | Rh₂(OAc)₄ | 2-Methyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one | 85 |

| This compound | Benzonitrile | Rh₂(OAc)₄ | 2-Phenyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one | 92 |

| 2-Diazo-5,5-dimethylcyclohexane-1,3-dione | Acetonitrile | Rh₂(OAc)₄ | 2,6,6-Trimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one | 88 |

| 2-Diazo-5,5-dimethylcyclohexane-1,3-dione | Benzonitrile | Rh₂(OAc)₄ | 6,6-Dimethyl-2-phenyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one | 95 |

Benzimidazole-Fused Systems

This compound is an effective C2 synthon in the construction of benzimidazole-fused quinolines. nih.gov In a rhodium(III)-catalyzed annulation, 2-arylbenzimidazoles react with 2-diazocyclohexane-1,3-diones via a C-H activation, carbene insertion, and intramolecular cyclization cascade. nih.gov This [4+2] annulation process exclusively yields substituted pentacyclic N-heterocycles. nih.gov The reaction conditions are typically optimized using a catalyst system like [RhCp*Cl₂]₂ with a silver salt additive such as AgOTf in a solvent like DMF at elevated temperatures. nih.gov This substrate-controlled strategy highlights the utility of 2-diazocyclohexane-1,3-diones in diversity-oriented synthesis for creating complex, biologically relevant scaffolds. nih.gov

Table 2: Rh(III)-Catalyzed Synthesis of Benzimidazole-Fused Quinolines

| 2-Arylbenzimidazole Substrate | Diazo Compound | Catalyst System | Product |

| 2-Phenylbenzimidazole | This compound | [RhCpCl₂]₂ / AgOTf | Benzimidazole-fused quinoline (B57606) derivative |

| 2-(p-Tolyl)benzimidazole | This compound | [RhCpCl₂]₂ / AgOTf | Tolyl-substituted benzimidazole-fused quinoline |

| 2-(p-Methoxyphenyl)benzimidazole | This compound | [RhCp*Cl₂]₂ / AgOTf | Methoxy-substituted benzimidazole-fused quinoline |

Oxathiole Derivatives

The synthesis of 2-arylimino-1,3-oxathiole derivatives is efficiently achieved through the Rh₂(OAc)₄-catalyzed reaction of this compound with aryl isothiocyanates. nih.gov This process involves the formation of a rhodium-carbene, which is then attacked by the sulfur atom of the isothiocyanate to form a thiocarbonyl ylide intermediate. nih.gov A subsequent 1,5-dipolar electrocyclization of this ylide yields the final 2-arylimino-6,7-dihydrobenzo[d][oxathiol-4(5H)-one products in good to excellent yields, with nitrogen gas as the only byproduct. nih.gov The reaction proceeds under mild conditions and demonstrates a broad substrate scope with respect to both the cyclic diazo-1,3-dione and the aryl isothiocyanate. nih.gov

Table 3: Synthesis of 2-Arylimino-1,3-oxathiole Derivatives

| Diazo Compound | Aryl Isothiocyanate | Catalyst | Product | Yield (%) |

| 2-Diazo-5,5-dimethylcyclohexane-1,3-dione | 4-Methoxyphenyl isothiocyanate | Rh₂(OAc)₄ | 2-(4-Methoxyphenylimino)-6,6-dimethyl-6,7-dihydrobenzo[d] nih.govnih.govoxathiol-4(5H)-one | 93 |

| 2-Diazo-5,5-dimethylcyclohexane-1,3-dione | 4-Chlorophenyl isothiocyanate | Rh₂(OAc)₄ | 2-(4-Chlorophenylimino)-6,6-dimethyl-6,7-dihydrobenzo[d] nih.govnih.govoxathiol-4(5H)-one | 85 |

| This compound | Phenyl isothiocyanate | Rh₂(OAc)₄ | 2-(Phenylimino)-6,7-dihydrobenzo[d] nih.govnih.govoxathiol-4(5H)-one | 80 |

Indazole Derivatives

The construction of indazole frameworks using this compound via 1,3-dipolar cycloaddition with arynes has proven to be challenging. Attempts to prepare a spiroindazole derivative from the reaction of this compound with an aryne precursor, such as o-(trimethylsilyl)phenyl triflate, have been unsuccessful, with no reaction being detected. This lack of reactivity is attributed to the decreased nucleophilicity of the diazo group positioned between two electron-withdrawing carbonyl groups. In contrast, related compounds with less deactivating electronic environments, such as 6-diazocyclohex-2-en-1-one derivatives, readily undergo [3+2] cycloaddition with arynes to furnish spiro-3H-indazoles in good to excellent yields.

Formation of Carbocyclic Ring Systems

Beyond heterocycle synthesis, this compound is a precursor for the formation of new carbocyclic rings, primarily through the Wolff rearrangement. This reaction involves the conversion of the α-diazocarbonyl compound into a highly reactive ketene (B1206846) intermediate, which can then undergo further transformations.

The Wolff rearrangement of this compound, induced thermally, photochemically, or through metal catalysis (e.g., silver(I) oxide), results in a ring contraction. The reaction proceeds through the loss of dinitrogen and a 1,2-rearrangement to form a substituted cyclopentylketene. This ketene intermediate can be trapped by nucleophiles like water, alcohols, or amines to yield cyclopentanecarboxylic acid derivatives. This ring-contraction strategy provides an effective method for converting a six-membered ring into a five-membered carbocyclic system.

Furthermore, the ketene intermediate generated from the Wolff rearrangement can participate in [2+2] cycloaddition reactions with unsaturated compounds such as alkenes. This cycloaddition leads to the formation of a four-membered cyclobutanone (B123998) ring fused to the cyclopentane (B165970) backbone, creating a spirocyclic carbocyclic system.

Preparation of Spiro Compounds

Spiro compounds, characterized by two rings connected through a single shared atom, are prevalent structural motifs in many biologically active molecules. The synthesis of these three-dimensional structures is a significant challenge in organic chemistry. This compound offers several potential pathways for the construction of spirocyclic frameworks, primarily through cycloaddition reactions and transition-metal-catalyzed carbene chemistry.

1,3-Dipolar Cycloaddition: The diazo group in this compound can function as a 1,3-dipole, reacting with various dipolarophiles to form five-membered heterocyclic rings. wikipedia.orgijrpc.com This type of reaction, often referred to as a Huisgen cycloaddition, is a powerful method for creating heterocyclic systems. wikipedia.org For instance, the reaction of a diazo compound with an alkene or alkyne dipolarophile leads to the formation of pyrazolines or pyrazoles, respectively. While specific examples utilizing this compound in this context are not extensively documented in readily available literature, the principle is well-established for other cyclic diazo compounds. However, one study investigating the 1,3-dipolar cycloaddition of various cyclic diazo compounds with arynes noted that this compound did not yield the expected spiro-3H-indazole product under their reaction conditions, in contrast to the successful reaction of 6-diazocyclohex-2-en-1-one derivatives. researchgate.net This highlights the nuanced reactivity of the title compound, which is influenced by the electronic effects of the two adjacent carbonyl groups.

Transition-Metal-Catalyzed Cyclopropanation: In the presence of transition metal catalysts, such as those based on rhodium(II) or copper(II), diazo compounds decompose to form highly reactive metal carbene intermediates. wikipedia.orgacs.org These carbenes can react with olefins to produce cyclopropanes. When the olefin is part of another ring system, this reaction can lead to the formation of spiro-fused cyclopropanes. For example, the rhodium(II) acetate-catalyzed decomposition of 2-diazo-1,3-indandione, a structural analog of this compound, readily reacts with olefins to furnish spirocyclopropanes. epa.gov This analogous reactivity suggests a high potential for this compound to participate in similar transformations to create spiro[cyclohexane-1,1'-cyclopropane] derivatives.

The table below summarizes analogous reactions from related cyclic diones that illustrate the potential synthetic routes for creating spiro compounds using this compound.

| Starting Dione (B5365651) Derivative | Reaction Type | Product Type | Catalyst/Conditions |

| 2-Diazo-1,3-indandione | Carbene Cyclopropanation | Spirocyclopropanes | Rhodium(II) acetate (B1210297) |

| Cyclopentane-1,3-dione | Three-component reaction | Spiro[dihydropyridine-oxindoles] | Acetic acid |

| Ninhydrin (Indane-1,2,3-trione) | 1,3-Dipolar Cycloaddition | Spiro indane-1,3-dione pyrrolizidines | L-proline, alkene |

This table presents reactions of analogous compounds to illustrate the synthetic potential for this compound.

Utility in Natural Product Synthesis Scaffolds

The cyclohexane-1,3-dione moiety is a core structural feature in a variety of natural products and biologically active compounds. nih.govmdpi.com For example, numerous 2-acyl-cyclohexane-1,3-diones have been isolated from plants of the Peperomia genus and exhibit interesting biological activities. nih.govresearchgate.net The functionalization of this scaffold at the C2 position with a diazo group transforms it into a versatile precursor for building more complex molecular architectures relevant to natural product synthesis.

The primary utility of this compound in this area lies in its ability to undergo intramolecular reactions to form fused ring systems, which are common in polycyclic natural products. frontiersin.org

Intramolecular C-H Insertion: Upon conversion to a metal carbene, the carbene center can insert into a C-H bond elsewhere in the molecule. wikipedia.org This reaction is a powerful strategy for forming new carbon-carbon bonds and constructing carbocyclic rings. wikipedia.orgacs.org If a side chain is attached to the cyclohexane-1,3-dione core (for instance, at one of the nitrogen atoms in a derivative or a substituent at C5), an intramolecular C-H insertion reaction catalyzed by rhodium(II) or copper(II) could lead to the formation of bicyclic or polycyclic systems. mdpi.com Such transformations are highly valuable in the stereoselective synthesis of complex natural product skeletons. The conformational constraints of the cyclic diazo ketone can facilitate these insertions, making them more favorable than in some acyclic counterparts. mdpi.com

The cyclohexane-1,3-dione framework itself is a key component in various bioactive molecules, including some with herbicidal and anti-proliferative properties. nih.govnih.gov The introduction of the diazo functionality provides a chemical handle to elaborate this basic scaffold into more complex structures, mimicking or improving upon the properties of natural products.

Development of Functionalized Organic Building Blocks

A key strategy in modern organic synthesis is the development of versatile building blocks—molecules that contain multiple functional groups that can be selectively manipulated to construct a diverse range of target structures. beilstein-journals.orgdoaj.orglifechemicals.com Cyclohexane-1,3-dione and its derivatives are recognized as important building blocks in their own right. nih.govmdpi.com The addition of a diazo group at the C2 position significantly enhances its synthetic utility, converting it into a precursor for a variety of other functionalized molecules.

Reactions via Carbene Intermediates: As previously mentioned, the generation of a carbene from this compound is a gateway to numerous transformations. Beyond the C-H insertion and cyclopropanation reactions, these carbenes can also undergo:

X-H Insertion: Reactions with alcohols (O-H), amines (N-H), thiols (S-H), and silanes (Si-H) can introduce new functional groups at the C2 position. nih.gov These insertion reactions are typically high-yielding and provide direct access to 2-substituted cyclohexane-1,3-diones.

Ylide Formation: Reaction with heteroatom-containing species like sulfides or pyridines can form ylides, which can then undergo subsequent rearrangements or cycloadditions.

Wolff Rearrangement: The decomposition of α-diazo ketones can also lead to a Wolff rearrangement, forming a highly reactive ketene intermediate. mdpi.com This rearrangement involves the migration of one of the adjacent carbon atoms to the carbene center, resulting in a ring contraction. For this compound, this would theoretically produce a cyclopentane derivative bearing a ketene and a ketone, a highly functionalized building block for further synthesis. Cyclic diazo ketones are often more prone to this rearrangement than their acyclic analogs due to conformational constraints. mdpi.com

The diverse reactivity of this compound allows for its conversion into a wide array of derivatives, making it a valuable starting material for constructing libraries of compounds for drug discovery and materials science. For example, the core cyclohexane-1,3-dione structure has been used as a starting material for the synthesis of 1,2,4-triazine (B1199460) derivatives with potential anti-proliferative activities. nih.gov

The table below summarizes the potential transformations of this compound into other functionalized building blocks.

| Reaction Type | Intermediate | Product Class | Potential Application |

| Intermolecular X-H Insertion | Metal Carbene | 2-Alkoxy/Amino/Thio-cyclohexane-1,3-diones | Introduction of diverse functional groups |

| Intramolecular C-H Insertion | Metal Carbene | Fused bicyclic ketones | Construction of polycyclic scaffolds |

| Cyclopropanation | Metal Carbene | Spiro[cyclohexane-1,1'-cyclopropanes] | Synthesis of spirocycles |

| Wolff Rearrangement | Ketene | Functionalized cyclopentane derivatives | Ring-contracted building blocks |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole | Spiro-heterocycles (e.g., pyrazolines) | Synthesis of heterocyclic compounds |

Vii. Advanced Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Detailed spectroscopic data for 2-diazocyclohexane-1,3-dione is not available in the reviewed scientific literature. Characterization data is commonly reported for its more stable derivative, 2-diazo-5,5-dimethylcyclohexane-1,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

No published ¹H or ¹³C NMR spectroscopic data for this compound could be found.

Infrared (IR) and Raman Spectroscopy Methodologies

Specific IR and Raman spectra for this compound are not available in the surveyed literature. For diazo ketones in general, the characteristic IR absorption band for the C=N₂ stretching vibration is typically found in the region of 2100 cm⁻¹. The carbonyl (C=O) stretching vibrations would be expected in the range of 1650-1700 cm⁻¹.

Mass Spectrometry (MS) Methodologies

There is no specific mass spectrometry data, such as fragmentation patterns or high-resolution mass spectra (HRMS), available for this compound in the scientific literature.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been reported. Consequently, detailed solid-state structural parameters such as bond lengths, bond angles, and crystal packing information are not available.

Chiroptical Spectroscopy for Enantiomeric Purity Analysis

As this compound is an achiral molecule, it does not have enantiomers. Therefore, chiroptical spectroscopy techniques for enantiomeric purity analysis are not applicable.

Viii. Structure Activity/reactivity Relationship Studies of Derivatives and Analogues

Synthesis and Reactivity of Substituted 2-Diazocyclohexane-1,3-dione Derivatives

The synthesis of substituted this compound derivatives universally begins with the corresponding substituted cyclohexane-1,3-dione precursor. These precursors can be prepared through various established organic synthesis routes, such as the Michael-Claisen condensation process, which allows for the introduction of substituents at the 4- and 5-positions of the ring.

Once the substituted 1,3-dione is obtained, the diazo group is introduced via a diazo-transfer reaction. This typically involves treating the dione (B5365651) with a sulfonyl azide (B81097), most commonly tosyl azide (p-toluenesulfonyl azide), in the presence of a base like triethylamine (B128534). The active methylene (B1212753) group at the C2 position is sufficiently acidic to be deprotonated, and the resulting enolate attacks the azide, leading to the formation of the diazo compound and elimination of the sulfonamide anion.

The reactivity of these derivatives is largely dictated by the nature and position of the substituent on the cyclohexanedione ring. Common reactions include:

Catalytic Decomposition: In the presence of transition metal catalysts, particularly those of rhodium(II) and copper(II), these diazo compounds readily extrude dinitrogen (N₂) to form highly reactive metal carbene intermediates. These intermediates can then undergo a variety of transformations, such as C-H insertion, cyclopropanation, and ylide formation.

Photochemical and Thermal Reactions: Irradiation with UV light or heating can also induce the loss of N₂ to form a free carbene intermediate. A key reaction under these conditions is the Wolff rearrangement, which can lead to ring contraction and the formation of a ketene (B1206846).

Substituents on the ring can influence the stability of the diazo compound and the reactivity of the subsequent carbene intermediate. For example, the well-studied derivative 2-diazo-5,5-dimethylcyclohexane-1,3-dione (diazodimedone) provides a stable, crystalline diazo compound that has been extensively used in studies of carbene chemistry.

Table 1: Synthesis of Substituted Cyclohexane-1,3-dione Precursors

| Substituent | Precursor Compound | General Synthetic Method |

|---|---|---|

| 4-Methyl | 4-Methylcyclohexane-1,3-dione | Cyclization of ethyl 5-oxo-4-methyl hexanoate. google.com |

| 4,4-Dimethyl | 4,4-Dimethylcyclohexane-1,3-dione | Double Michael and Claisen reaction of substituted acetone (B3395972) derivatives. google.com |

| 5-Phenyl | 5-Phenylcyclohexane-1,3-dione | Condensation/cyclization reactions. |

| 5,5-Dimethyl | 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) | Condensation of mesityl oxide and diethyl malonate. |

Homologous and Analogous Cyclic Diazodiketone Structures

Comparing this compound with its homologues (different ring sizes) and analogues (different structural frameworks) is crucial for understanding its unique reactivity.

Homologous Structures:

2-Diazocyclopentane-1,3-dione: The five-membered ring homologue experiences greater ring strain. This strain can influence the stability of the diazo compound and the geometry of the resulting carbene. The synthesis follows a similar diazo-transfer pathway from the parent 1,3-dione. Its reactions, such as the Wittig reaction on the precursor, have been studied to understand the influence of the constrained ring system.

Analogous Structures:

2-Diazoindane-1,3-dione: This is a key analogue where the cyclohexane (B81311) ring is replaced by a fused benzene (B151609) ring, creating a more rigid, planar structure. It is readily synthesized by the diazotization of indane-1,3-dione with tosyl azide, with reported yields as high as 93%. nih.gov The reactivity of 2-diazoindane-1,3-dione is well-documented, particularly in rhodium(II)-catalyzed reactions. It undergoes efficient C-H insertion into cyclohexane and benzene, as well as cyclopropanation with olefins like cyclohexene (B86901) and styrene. epa.gov The fused aromatic ring significantly influences the electronic properties and steric accessibility of the reactive center compared to its non-aromatic cyclohexanedione counterpart.

Quantum-chemical studies and experimental results have highlighted a significant difference in reactivity between acyclic diazodiketones and cyclic ones like this compound. The fixed Z,Z-conformation of the cyclic structures is unfavorable for certain reactions, such as 1,3-dipolar cycloadditions with thioketones, making them much less reactive than their acyclic counterparts which can adopt a more favorable Z,E-conformation.

Table 2: Comparison of Selected Cyclic Diazodiketones

| Compound | Ring Size / Feature | Notable Reactivity | Reference |

|---|---|---|---|

| 2-Diazocyclopentane-1,3-dione | 5-membered ring | Higher ring strain influences reactivity. | researchgate.net |

| This compound | 6-membered ring | Base compound for comparison; fixed Z,Z-conformation reduces reactivity in some cycloadditions. | |

| 2-Diazoindane-1,3-dione | Fused aromatic ring | Highly reactive in Rh(II)-catalyzed C-H insertion and cyclopropanation reactions. | nih.govepa.gov |

Influence of Substituents on Electronic Structure and Reactivity

Substituents on the cyclohexane ring can exert profound electronic and steric effects on the this compound system. These effects modulate the stability of the ground-state diazo molecule and the behavior of the transient carbene intermediate formed upon nitrogen extrusion.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): Substituents such as halogens or carbonyl groups can inductively withdraw electron density. This withdrawal can stabilize the diazo compound by delocalizing the negative charge on the carbon atom of the C-N₂ bond. However, they can also make the resulting carbene more electrophilic and reactive.

Electron-Donating Groups (EDGs): Alkyl groups, for instance, are electron-donating. They can destabilize the diazo group by increasing electron density at the diazo carbon, potentially lowering the decomposition temperature. The resulting carbene intermediate would be more nucleophilic.

These electronic perturbations can be observed spectroscopically. For example, the position of the diazo stretching frequency (νN₂) in the infrared (IR) spectrum is sensitive to the electronic environment. Increased electron density from EDGs would be expected to shift this frequency, reflecting a change in the N-N bond order.

Steric Effects: Bulky substituents, particularly at the C4 and C6 positions adjacent to the carbonyls, can sterically hinder the approach of reactants to the carbene center. This can influence the regioselectivity and stereoselectivity of subsequent reactions. For example, in an intermolecular cyclopropanation reaction, a bulky substituent may favor the formation of the trans product over the more sterically hindered cis product. Studies on related systems, such as the alkylation of substituted cyclohexanone (B45756) hydrazones, have shown that substituents significantly control the stereochemical outcome of reactions. researchgate.net

Structure-Reactivity Correlations in Catalytic Transformations

The correlation between the structure of a substituted this compound and its reactivity in catalytic transformations is a key area of study, particularly for reactions mediated by rhodium(II) catalysts. These catalysts generate rhodium-carbene intermediates, the reactivity of which is finely tuned by the structure of the diazo precursor.

A significant finding in this area is the general lack of enantioselectivity observed in rhodium-catalyzed cycloaddition reactions of this compound and its 5,5-dimethyl derivative (diazodimedone). Despite the use of various chiral rhodium(II) catalysts, these reactions typically yield racemic or near-racemic products. This outcome has been explained by applying the Hammond postulate. The intermediate metallocarbene derived from these cyclic diazodiketones is highly reactive. Consequently, the transition state for the subsequent reaction (e.g., cycloaddition) occurs very early along the reaction coordinate. An early transition state resembles the reactants (the carbene and the substrate) more than the products and is associated with a low activation barrier and, consequently, low selectivity. The chiral ligands on the catalyst have minimal influence on the stereochemical outcome because the bonds that determine the final stereochemistry are not significantly formed at this early stage.

In contrast, reactions involving more stabilized diazo compounds, such as diazoesters, often exhibit high levels of enantioselectivity. The carbenes generated from these precursors are less reactive, leading to a later, more product-like transition state where the steric and electronic influences of the chiral catalyst can be more effectively transmitted.

This structure-reactivity relationship dictates the synthetic utility of 2-diazocyclohexane-1,3-diones in asymmetric synthesis. While they are excellent precursors for generating reactive carbenes for transformations where stereoselectivity is not required, achieving high enantioselectivity in their catalytic reactions remains a significant challenge due to the inherent high reactivity of the carbene intermediate.

Ix. Future Perspectives and Emerging Research Avenues

Development of Sustainable and Efficient Synthetic Routes

The traditional synthesis of diazo compounds often involves methods with significant drawbacks, such as the use of toxic metal reagents and the generation of substantial waste. Future research is increasingly directed towards developing more sustainable and efficient synthetic protocols that are safer, more atom-economical, and environmentally benign.

One promising area is the advancement of diazo transfer reactions . While classic reagents like tosyl azide (B81097) are effective, they leave behind sulfonamide byproducts that require chromatographic separation nih.gov. Innovations are moving towards "sulfonyl-azide-free" (SAFE) protocols, which utilize water-soluble reagents to simplify purification and reduce organic solvent waste nih.govorganic-chemistry.org. Furthermore, new generations of diazo transfer reagents, such as azido-4,6-dimethoxy-1,3,5-triazine (ADT), have been developed. These reagents are often more stable and can effect diazo transfer under milder, sub-stoichiometric basic conditions, leading to faster reactions and higher yields for substrates like β-diketones scientificupdate.com.

Another significant frontier is chemoenzymatic synthesis . This approach leverages the high selectivity and sustainable nature of biocatalysts. Recent studies have demonstrated a two-step chemoenzymatic process where a carbonyl compound is first converted to a hydrazone, which is then subjected to enzymatic oxidation to yield the diazo compound chemrxiv.orgchemrxiv.org. Vanadium-dependent haloperoxidase (VHPO) enzymes have been successfully repurposed for this nitrogen-nitrogen bond oxidation, offering a green alternative to heavy metal oxidants chemrxiv.orgchemrxiv.org. Such biocatalytic methods operate under mild conditions and are compatible with aqueous media, aligning with the principles of green chemistry chemrxiv.org.

| Synthetic Strategy | Key Features | Advantages | Representative Reagents/Systems |

| Improved Diazo Transfer | Use of novel, more stable, and efficient reagents. | Faster reaction times, milder conditions, easier purification, reduced waste. | Azido-4,6-dimethoxy-1,3,5-triazine (ADT) |

| SAFE Diazo Transfer | Employs water-soluble sulfonyl azide precursors. | Avoids chromatographic separation of byproducts, environmentally friendly. | 3-(chlorosulfonyl)benzoic acid as precursor |

| Chemoenzymatic Synthesis | Utilizes enzymes for key transformations (e.g., oxidation). | High selectivity, sustainable, mild reaction conditions, avoids toxic metals. | Vanadium-dependent haloperoxidases (VHPO) |

Design of Novel Catalytic Systems for Enhanced Selectivity

While 2-diazocyclohexane-1,3-dione is a valuable precursor for generating metallocarbenes, a significant challenge has been achieving high levels of enantioselectivity in subsequent reactions. Many well-established chiral dirhodium(II) and copper(I) catalysts that are effective for other diazo compounds have shown limited success with cyclic diazo diones, often resulting in racemic or low-enantiomeric-excess products in cycloaddition and cyclopropanation reactions arkat-usa.orgresearchgate.net. This has spurred research into novel catalytic systems capable of imparting greater stereocontrol.

Future efforts are focused on exploring a broader range of transition metals and ligand architectures. For instance, ruthenium-based catalysts , such as those incorporating pybox ligands, have shown initial promise in achieving moderate enantioselectivity in 1,3-dipolar cycloadditions where rhodium catalysts failed sci-hub.cat. Further design and optimization of ruthenium and other transition-metal catalysts, including iridium and cobalt, represent a key research avenue mdpi.comacs.org. The use of chiral dirhodium(II) carboxamidates , like Rh2(4S-MPPIM)4, has demonstrated exceptional diastereoselectivity in complex, multi-component annulations, suggesting their potential for controlling stereochemistry in other transformations involving diazo compounds sci-hub.sesemanticscholar.orgrsc.org.

Beyond transition metals, the development of chiral Lewis acid catalysis is an emerging area. Chiral oxazaborolidinium ions (COBI), for example, have been effective in catalyzing enantioselective additions of other nucleophilic diazo compounds to carbonyls, and this strategy could potentially be adapted for reactions involving this compound nih.govresearchgate.net. The design of catalysts that can effectively differentiate the prochiral faces of the reactive carbene intermediate derived from the symmetric dione (B5365651) is the central goal for unlocking its full potential in asymmetric synthesis.

Advanced Computational Chemistry for Reaction Design and Mechanism Elucidation